4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal
Description
Properties
IUPAC Name |
(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-11-13(12-3-1-2-8-15-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8,16H,4-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTWMFKYZNLPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)C3=CC=CC=N3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006685-98-8 | |
| Record name | [8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions being studied.
Comparison with Similar Compounds
The following analysis compares 4-(hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal with structurally related cyclohexanone ethylene ketals, focusing on substituent effects, synthetic methodologies, and catalytic performance.
Substituent Influence on Reactivity and Stability
Key Observations :
- Compared to hydroxyl or aminomethyl analogs, the hydroxymethyl group offers a balance between reactivity (e.g., esterification) and steric bulk .
Catalytic Requirements and Yield Trends
Cyclohexanone ethylene ketal synthesis typically employs acid catalysts under Dean-Stark conditions to remove water. The substituents on the cyclohexane ring can alter reaction efficiency:
Note: Direct yield data for the target compound are unavailable. The estimate is based on steric/electronic effects of substituents, which may slow ketalization compared to unsubstituted analogs .
Mechanistic Insights :
Biological Activity
4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal, also known by its CAS number 1006685-98-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 249.31 g/mol. The compound features a cyclohexanone core with a hydroxymethyl group and a pyridine moiety, contributing to its unique biological properties.
Pharmacological Effects
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Dopamine Receptor Modulation : Compounds structurally similar to this ketal have been shown to act as agonists at dopamine receptors D2 and D3, which are crucial in the treatment of Parkinson's disease .
- Iron Chelation : Some derivatives exhibit the ability to chelate iron, reducing oxidative damage associated with iron overload in neurodegenerative conditions .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain analogs have been evaluated for their cytotoxic effects on breast cancer cells, showing IC50 values in the micromolar range .
- In Vivo Models : Animal studies have reported that these compounds can improve motor function in reserpinized rats, suggesting their potential utility in treating movement disorders associated with dopamine deficiency .
- Chemical Characterization : Advanced analytical techniques such as GC/MS and NMR spectroscopy have been employed to characterize the compound's structure and confirm its purity, which is essential for further pharmacological evaluation .
Data Table: Summary of Biological Activities
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule can be dissected into three key components:
- Cyclohexanone ethylene ketal : Provides the six-membered ring framework with ketone protection.
- Pyridin-2-yl group : Introduced via nucleophilic or electrophilic aromatic substitution.
- Hydroxymethyl group : Typically added through aldol condensation or hydroxymethylation reagents.
Priority is given to early-stage ketalization to prevent ketone reactivity in subsequent steps.
Synthetic Routes and Methodological Variations
Route 1: Sequential Ketalization and Functionalization
Step 1: Synthesis of Cyclohexanone Ethylene Ketal
The ketone protection employs titanium ammonium phosphotungstate catalysts, as demonstrated in recent patents. A representative procedure involves:
- Catalyst preparation : Mixing ammonium carbonate (0.25 mmol), titanium sulfate (0.5 mmol), and phosphotungstic acid (1 mmol) in deionized water, followed by aging to form (NH₄)₀.₅Ti₀.₅H₀.₅PW₁₂O₄₀.
- Ketalization : Reacting cyclohexanone (10 mmol) with ethylene glycol (15 mmol) in toluene under reflux, catalyzed by 5 mol% titanium ammonium phosphotungstate. Water removal via azeotropic distillation drives the reaction to 92% yield in 3 hours.
Advantages :
- Catalyst recyclability (≥5 cycles without activity loss).
- Avoids corrosive acids (e.g., HCl, H₂SO₄).
Step 2: Introduction of Pyridin-2-yl Group
Friedel-Crafts alkylation using Al-Ni alloy in aqueous KOH facilitates pyridine coupling:
- Conditions : 4-(Hydroxymethyl)cyclohexanone ethylene ketal (5 mmol), 2-bromopyridine (6 mmol), Al-Ni alloy (1.5 equiv), KOH (20% aq.), 80°C, 12 hours.
- Yield : 68% after column purification.
Challenges :
- Competing side reactions at the hydroxymethyl group require temporary protection (e.g., silylation).
Step 3: Hydroxymethylation via Aldol Condensation
A modified NaOH-mediated aldol reaction introduces the hydroxymethyl group:
Route 2: Late-Stage Ketalization
Step 1: Synthesis of 4-(Pyridin-2-yl)cyclohexanone
A Grignard addition-cyclization approach constructs the cyclohexanone ring:
- Procedure : Reacting 2-pyridylmagnesium bromide (1.2 equiv) with ethyl levulinate in THF at −78°C, followed by acid-catalyzed cyclization (H₂SO₄, 80°C).
- Yield : 65% after distillation.
Step 2: Hydroxymethylation and Ketalization
Concurrent hydroxymethylation and ketal protection using ethylene glycol/methylboronic acid :
Comparative Analysis of Methodologies
Key Observations :
Optimization Strategies and Scalability
Catalyst Development
Titanium ammonium phosphotungstate variants with adjusted NH₄⁺/Ti⁴⁺ ratios improve ketalization efficiency:
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal, and how can reaction efficiency be optimized?
- Methodological Answer: The synthesis involves two key steps: (1) introducing the pyridyl group via cross-coupling (e.g., Suzuki-Miyaura using Pd catalysts for aryl halide intermediates) and (2) protecting the ketone as an ethylene ketal. For ketalization, use ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) under reflux in toluene, with molecular sieves to absorb water. Optimize yield by monitoring reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) and adjusting stoichiometry (2.5 eq. ethylene glycol). Post-reaction purification via silica gel chromatography (EtOAc/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer:
- 1H NMR : Identify ketal protons (δ 1.2–1.5 ppm, singlet) and pyridyl aromatic protons (δ 7.5–8.5 ppm, multiplet).
- 13C NMR : Confirm ketal carbons (δ 100–110 ppm) and absence of the original ketone carbonyl (δ ~205 ppm).
- IR : Detect hydroxyl stretch (3200–3600 cm⁻¹) and verify ketal formation (loss of ketone C=O peak at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns.
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for related pyridine derivatives .
Q. What purification strategies effectively isolate high-purity compound?
- Methodological Answer: Use silica gel column chromatography with a gradient of ethyl acetate in hexane (20–50%) to separate polar byproducts. Recrystallization from ethanol/water (7:3 v/v) enhances crystalline purity. Centrifugal partition chromatography (CPC) may resolve closely related impurities, leveraging the compound’s moderate log P (~2.5) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data across experimental conditions?
- Methodological Answer: Perform systematic solubility tests in aprotic (e.g., DMSO, DMF) and protic (e.g., methanol, water) solvents at 25°C and 40°C. Compare experimental log P (via shake-flask method) with computational predictions (e.g., XLogP3). Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrophilic impurities (e.g., residual ethylene glycol) that may skew solubility measurements .
Q. What are the degradation pathways of the ethylene ketal moiety under varying pH, and how can stability be enhanced?
- Methodological Answer: The ketal hydrolyzes under acidic (pH <3) or alkaline (pH >10) conditions, regenerating the parent cyclohexanone. Accelerated stability studies (e.g., 0.1 M HCl at 40°C for 24 hours) monitored by HPLC can quantify degradation kinetics. For long-term storage, lyophilize the compound and store under nitrogen with desiccants (silica gel). Avoid exposure to peroxide-forming solvents (e.g., dioxane, ethers) listed in safety guidelines .
Q. How can computational modeling predict regioselectivity in reactions involving the pyridin-2-yl group?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electron density to identify reactive sites. Fukui indices predict nucleophilic attack at C-3 or C-5 of the pyridine ring. Validate models against experimental outcomes (e.g., bromination or coupling reactions). This approach aligns with studies on substituted pyridines in medicinal chemistry .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s GI absorption potential be addressed?
- Methodological Answer: Use parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion. Compare with in vitro Caco-2 cell models to assess active transport. Discrepancies may arise from assay-specific conditions (e.g., pH gradients, lipid composition). Cross-reference with computed properties like topological polar surface area (TPSA) and hydrogen-bonding capacity, as detailed in physicochemical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
